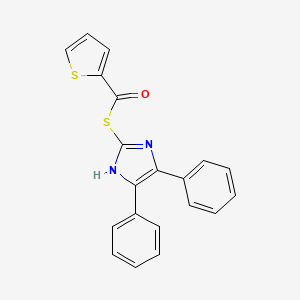![molecular formula C26H24BrNO2 B11509843 2-Bromo-6-ethoxy-4-(10-methyl-8,9,10,11-tetrahydrobenzo[a]acridin-12-yl)phenol](/img/structure/B11509843.png)
2-Bromo-6-ethoxy-4-(10-methyl-8,9,10,11-tetrahydrobenzo[a]acridin-12-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-BROMO-6-ETHOXY-4-(2-METHYL-1,2,3,4-TETRAHYDRO-5-AZATETRAPHEN-12-YL)PHENOL is a complex organic compound that belongs to the class of phenols This compound is characterized by the presence of a bromine atom, an ethoxy group, and a tetrahydro-azatetra-phenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BROMO-6-ETHOXY-4-(2-METHYL-1,2,3,4-TETRAHYDRO-5-AZATETRAPHEN-12-YL)PHENOL typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Ethoxylation: The ethoxy group is introduced via an etherification reaction, where the phenol is reacted with ethyl iodide (C2H5I) in the presence of a base like potassium carbonate (K2CO3).
Formation of Tetrahydro-azatetra-phenyl Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydro-azatetra-phenyl structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-BROMO-6-ETHOXY-4-(2-METHYL-1,2,3,4-TETRAHYDRO-5-AZATETRAPHEN-12-YL)PHENOL can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: NaOCH3 in methanol.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of de-brominated phenol.
Substitution: Formation of methoxy-substituted phenol.
Scientific Research Applications
2-BROMO-6-ETHOXY-4-(2-METHYL-1,2,3,4-TETRAHYDRO-5-AZATETRAPHEN-12-YL)PHENOL has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-BROMO-6-ETHOXY-4-(2-METHYL-1,2,3,4-TETRAHYDRO-5-AZATETRAPHEN-12-YL)PHENOL involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological macromolecules, while the bromine atom can facilitate electrophilic interactions. The tetrahydro-azatetra-phenyl moiety may contribute to the compound’s overall stability and bioactivity.
Comparison with Similar Compounds
Similar Compounds
2-BROMO-4-ETHOXY-PHENOL: Lacks the tetrahydro-azatetra-phenyl moiety, resulting in different chemical and biological properties.
6-ETHOXY-4-(2-METHYL-1,2,3,4-TETRAHYDRO-5-AZATETRAPHEN-12-YL)PHENOL:
Uniqueness
2-BROMO-6-ETHOXY-4-(2-METHYL-1,2,3,4-TETRAHYDRO-5-AZATETRAPHEN-12-YL)PHENOL is unique due to the combination of its bromine atom, ethoxy group, and tetrahydro-azatetra-phenyl moiety. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C26H24BrNO2 |
|---|---|
Molecular Weight |
462.4 g/mol |
IUPAC Name |
2-bromo-6-ethoxy-4-(10-methyl-8,9,10,11-tetrahydrobenzo[a]acridin-12-yl)phenol |
InChI |
InChI=1S/C26H24BrNO2/c1-3-30-23-14-17(13-20(27)26(23)29)24-19-12-15(2)8-10-21(19)28-22-11-9-16-6-4-5-7-18(16)25(22)24/h4-7,9,11,13-15,29H,3,8,10,12H2,1-2H3 |
InChI Key |
ABRCDYSHPWLCIS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C2=C3CC(CCC3=NC4=C2C5=CC=CC=C5C=C4)C)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-2-(5-methoxy-2-methyl-1H-indol-3-yl)ethanamine](/img/structure/B11509770.png)
![2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B11509781.png)
![2-Chlorophenyl [(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]sulfamate](/img/structure/B11509785.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B11509786.png)

![2-Amino-4,4-dimethoxy-3-azaspiro[bicyclo[3.1.0]hexane-6,1'-cyclohexan]-2-ene-1,5-dicarbonitrile](/img/structure/B11509794.png)
![(5Z)-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11509795.png)

![6-tert-butyl-2-{[(2-methylphenoxy)acetyl]amino}-N-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11509813.png)
![Ethyl 3-{[(2-methyl-5-nitrophenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B11509819.png)
![4-tert-butyl-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B11509821.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide](/img/structure/B11509836.png)
![methyl 4-[3-(4-tert-butylphenyl)-10-(cyclopropylcarbonyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate](/img/structure/B11509841.png)
![1-(Benzylsulfonyl)-4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B11509845.png)
